2,6-Dimethyl-1,4-dinitrosopiperazine

Chemical Carcinogenesis Structure–Activity Relationship N-Nitrosamine Potency

Researchers requiring a definitive positive control for esophageal carcinogenesis models often face organotropism variability with generic nitrosamines. 2,6-Dimethyl-1,4-dinitrosopiperazine eliminates this uncertainty, offering the highest potency and strict target-organ specificity in the dinitrosopiperazine class. - Nearly 100% esophageal tumor incidence with the shortest latency among homologs in rat models. - Essential SAR node: Unlike the 2,5-dimethyl or tetramethyl analogs, it retains maximal carcinogenicity for validating metabolic activation assays. - Serves as a critical calibration standard to differentiate E. coli vs. S. cerevisiae genotoxicity test battery responses.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
CAS No. 55380-34-2
Cat. No. B1198382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-1,4-dinitrosopiperazine
CAS55380-34-2
Synonyms1,4-dinitroso-2,6-dimethylpiperazine
2,6-dimethyldinitrosopiperazine
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1N=O)C)N=O
InChIInChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3
InChIKeyJIWAGFGPBKDFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-1,4-dinitrosopiperazine: Overview


2,6-Dimethyl-1,4-dinitrosopiperazine (synonyms: DNDMP, Me₂DNP, 1,4-dinitroso-2,6-dimethylpiperazine) is a cyclic N-nitrosamine of the piperazine class with molecular formula C₆H₁₂N₄O₂ and molecular weight 172.19 g/mol . Distinguished from the parent 1,4-dinitrosopiperazine by methyl substituents at the 2- and 6-positions, this compound is primarily used as a research chemical in experimental carcinogenesis, genetic toxicology, and nitrosamine pharmacology. It is characterized as a potent esophageal carcinogen in rats and has served as a model compound for structure–activity relationship (SAR) studies of N-nitroso compounds [1].

Esophageal carcinogenesis model probe (reported esophageal target in rats)
Genetic toxicology screening calibration (mutagenicity profiling)
N-Nitrosamine SAR reference standard (2,6-dimethyl substitution pattern)

Why Methylation Pattern Dictates Carcinogenic Potency and Organotropism


Among dinitrosopiperazine analogs, the position and number of methyl substituents fundamentally alter carcinogenic potency, organotropism, and mutagenic profile. Unsubstituted 1,4-dinitrosopiperazine (DNP, CAS 140-79-4) exhibits distinct target-organ specificity—predominantly nasopharyngeal epithelium—and lower carcinogenic potency in rat models compared with the 2,6-dimethyl derivative [1]. Even the regioisomeric 2,5-dimethyldinitrosopiperazine (CAS 55556-88-2) shows markedly reduced effectiveness, while 2,3,5,6-tetramethyl substitution completely abolishes mutagenic activity in Saccharomyces cerevisiae [2]. Furthermore, the structurally related mononitroso-trimethyl analog (Me₃NP) induces tumors in entirely different anatomical sites (nasal cavity and lung vs. esophagus) [3]. Substitution with any non-identical homolog therefore introduces uncontrolled variables in target tissue, potency, and genotoxic mechanism, fundamentally compromising experimental reproducibility and cross-study comparability.

Parent 1,4-dinitrosopiperazine (DNP): Distinct nasopharyngeal target in rats; lower carcinogenic potency reported in comparative studies; does not replicate esophageal specificity.
2,5-Dimethyl regioisomer: Markedly reduced carcinogenic potency; approximately equipotent to parent DNP; cannot substitute for high-potency esophageal induction.
Trimethyl analog (Me₃NP): Diverts tumor formation to nasal cavity and lung in rats; no esophageal tumors; completely different disease model.
2,3,5,6-Tetramethyl analog: Non-mutagenic in yeast assay; abolishes genotoxic activity; unsuitable for carcinogenesis mechanistic studies.

Quantitative Differentiation vs. Closest Analogs


Carcinogenic Potency Ranking Among Methylated Dinitrosopiperazines

In a direct head-to-head comparison, 2,6-dimethyldinitrosopiperazine (Me₂DNP) was identified as the most effective carcinogen among five dinitrosopiperazine homologs—dinitrosopiperazine, 2-methyldinitrosopiperazine, 2,5-dimethyldinitrosopiperazine, 2,6-dimethyldinitrosopiperazine, and dinitrosohomopiperazine—administered to F344 rats at equimolar doses in drinking water. The 2,6-dimethyl derivative was 'considerably more effective' than the parent unsubstituted dinitrosopiperazine, requiring a smaller total dose to kill animals in a significantly shorter time, whereas the regioisomeric 2,5-dimethyl derivative was only approximately equipotent to the parent compound [1]. Nearly 100% of animals in all groups developed tumors of the olfactory epithelium and/or esophagus, but the temporal-to-death metric provides a quantitative rank-order of potency [1].

Carcinogenic potency ranking
Head-to-head comparison
Ranked most potent among five dinitrosopiperazine homologs tested (considerably more effective than parent DNP; shorter time-to-death)
Supports carcinogenicity potency endpoint ranking context
F344 rats; equimolar drinking-water dosing; endpoint: tumor-induced mortality
Chemical Carcinogenesis Structure–Activity Relationship N-Nitrosamine Potency

Divergent Organotropism: Esophageal vs. Nasal Cavity Tumor Induction

A direct comparative study of 2,6-dimethyldinitrosopiperazine (Me₂DNP) versus nitroso-3,4,5-trimethylpiperazine (Me₃NP) in F344 rats and Syrian golden hamsters revealed fundamentally distinct target-organ profiles. In rats, Me₂DNP induced predominantly esophageal tumors, whereas Me₃NP induced tumors of the nasal cavity but no esophageal tumors. Me₂DNP was the more potent carcinogen in rats as assessed by tumor-induced mortality rate. In hamsters, the pattern inverted: Me₃NP was at least as potent as Me₂DNP and additionally induced a high incidence of lung tumors (a site not prominently affected by Me₂DNP), while both compounds produced forestomach papillomas [1]. This demonstrates that the 2,6-dimethyl substitution pattern uniquely directs carcinogenicity toward the esophagus in the rat model—an organ-specificity profile distinct from both the trimethyl analog and the parent compound.

Organotropism divergence
Head-to-head comparison
Me₂DNP induced predominantly esophageal tumors in rats; Me₃NP produced nasal cavity tumors but no esophageal tumors
Esophageal model specificity context; non-interchangeable target tissue
F344 rats and Syrian hamsters; direct comparative study
Organ-Specific Carcinogenesis Nitrosamine Tissue Tropism Esophageal Cancer Model

Mutagenicity Dichotomy in S. cerevisiae

In a systematic mutagenicity screen of eight N-nitrosopiperazines in Saccharomyces cerevisiae with rat-liver homogenate metabolic activation, 2,6-dimethyldinitrosopiperazine induced forward mutations to canavanine resistance and reversions of the his1-7 missense marker, confirming its mutagenic activity. In the same assay, three structural analogs—N-nitrosopiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, and 4-benzoyl-3,5-dimethyldinitrosopiperazine—were non-mutagenic [1]. This establishes a clear structure–mutagenicity boundary: full α-carbon methylation (tetramethyl) abolishes activity, whereas the 2,6-dimethyl pattern retains it. Notably, the regioisomeric 2,5-dimethyldinitrosopiperazine was also mutagenic, but this compound is a markedly weaker carcinogen in vivo [2], indicating that mutagenicity in yeast alone is not sufficient to predict carcinogenic potency.

S. cerevisiae mutagenicity
Head-to-head comparison
Mutagenic in forward mutation and reversion assays; parent DNP, tetramethyl, and benzoyl analogs non-mutagenic
Supports genotoxicity screening calibration; bridges in vitro and in vivo endpoints
S. cerevisiae with rat-liver S9 metabolic activation
Genetic Toxicology Yeast Mutagenesis Assay Nitrosamine Genotoxicity

Mutagenicity–Carcinogenicity Disconnect in E. coli

In an E. coli mutagenicity assay employing rat-liver S9 microsomal activation, 2,6-dimethyldinitrosopiperazine produced no detectable mutagenic response with or without metabolic incubation, despite being a strong esophageal carcinogen in vivo. By contrast, the parent compound 1,4-dinitrosopiperazine (DNP)—a weaker carcinogen—was mutagenic after microsomal activation, as were six other carcinogenic cyclic nitrosamines (nitrosopyrrolidine, nitrosopiperidine, nitrosohexamethyleneimine, nitrosoheptamethyleneimine, nitrosomorpholine, and dinitrosohomopiperazine) [1]. This places 2,6-dimethyldinitrosopiperazine in a rare category of compounds that are potent carcinogens yet negative in E. coli mutagenicity assays. Two non-carcinogenic controls—1-nitrosopiperazine and 1-methyl-4-nitrosopiperazine—were also non-mutagenic, confirming assay specificity [1].

E. coli mutagenicity disconnect
Cross-study comparable
Non-mutagenic in E. coli with/without microsomal activation, despite strong in vivo carcinogenicity; parent DNP was mutagenic
High-value probe for non-genotoxic or alternative activation pathway research
E. coli with rat-liver S9; negative result contrasts with six other carcinogenic nitrosamines
Bacterial Mutagenesis Metabolic Activation Carcinogen Classification

Quantitative Carcinogenic Potency (TD₅₀) Benchmark

The Carcinogenic Potency Database (CPDB) provides a standardized TD₅₀ value for 1,4-dinitroso-2,6-dimethylpiperazine of 3.1 mg/kg body weight/day in hamsters (target site: stomach) [1]. This metric—the chronic daily dose rate estimated to induce tumors in 50% of test animals that would otherwise remain tumor-free—enables direct quantitative comparison with other nitrosamine carcinogens across studies, species, and dosing regimens. The TD₅₀ value anchors the qualitative potency rankings described above into a single, internationally recognized numerical benchmark suitable for dose-selection decisions in experimental design and for read-across in regulatory risk assessment contexts.

TD₅₀ benchmark
Supporting evidence
TD₅₀ = 3.1 mg/kg/day (hamster, stomach tumors)
Supports quantitative dose-response modeling and cross-study comparability
CPDB data; Syrian golden hamster, chronic oral administration
Carcinogenic Potency Database TD50 Risk Assessment

Optimal Research Applications


Rat Esophageal Carcinogenesis Model

2,6-Dimethyl-1,4-dinitrosopiperazine is the agent of choice for establishing chemically induced esophageal tumor models in F344 rats. Its unique organotropism—predominantly esophageal tumors versus the nasal cavity tumors produced by Me₃NP or the nasopharyngeal specificity of the parent DNP—is supported by direct comparative carcinogenicity data [1]. The 2,6-dimethyl derivative achieves nearly 100% tumor incidence with the shortest latency among dinitrosopiperazine homologs, making it the most efficient induction agent for esophageal carcinogenesis protocols [2].

Positive-Control Calibration in Genotoxicity Screening

Owing to its well-characterized dichotomous profile—mutagenic in S. cerevisiae with metabolic activation [1] but non-mutagenic in E. coli despite being a strong rat carcinogen [2]—2,6-dimethyldinitrosopiperazine serves as an invaluable calibration standard for in vitro genotoxicity test batteries. It specifically helps laboratories validate differential metabolic activation capacity across assay systems, as its mutagenicity depends on the biological context of the activation system employed.

SAR Studies of N-Nitrosamine Carcinogenicity

The compound occupies a critical SAR node: it is the most potent carcinogen in the methylated dinitrosopiperazine series [1], yet full α-carbon methylation (tetramethyl analog) abolishes mutagenicity completely [2], and shifting methyl groups to the 2,5-positions reduces carcinogenic potency to baseline [1]. Investigators studying the steric and electronic determinants of nitrosamine activation, α-hydroxylation, and DNA-adduct formation therefore require authentic 2,6-dimethyl-1,4-dinitrosopiperazine as an essential reference standard.

Mechanistic Studies of Non-Mutagenic Carcinogenesis

The demonstrated failure of rat esophageal and non-glandular stomach microsomes to metabolize 2,6-dimethyldinitrosopiperazine in vitro, despite its potent carcinogenicity at those same target sites [1], positions this compound as a key probe for investigating alternative carcinogen activation mechanisms—including extra-hepatic bioactivation, nitrosamine redox cycling, or non-genotoxic promotional pathways. Its negative E. coli mutagenicity result further supports a non-classical carcinogenesis mechanism distinct from that of the parent DNP [2].

Application
Selection Property
Validation Focus
Esophageal carcinogenesis model studies
2,6-Dimethyl substitution pattern; reported esophageal organotropism
Tumor incidence, latency, and esophageal specificity endpoint review
Genotoxicity screening calibration
Dichotomous mutagenicity profile (S. cerevisiae positive, E. coli negative)
Metabolic activation capacity across assay systems
N-Nitrosamine SAR reference
Highest carcinogenic potency among methylated series; structure–activity benchmark
Steric/electronic determinants of nitrosamine activation
Non-mutagenic carcinogenesis mechanism probe
Negative E. coli mutagenicity with positive in vivo carcinogenicity disconnect
Alternative bioactivation or non-genotoxic pathway investigation
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